

# An In-depth Technical Guide to Methyltetrazine-PEG8-NHS Ester for Bioconjugation

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## Compound of Interest

Compound Name: Methyltetrazine-PEG8-NHS ester

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This guide provides a comprehensive overview of **Methyltetrazine-PEG8-NHS ester**, a heterobifunctional crosslinker revolutionizing the field of bioconjugation. We will delve into its core properties, reaction mechanisms, and practical applications, offering detailed experimental protocols and quantitative data to empower researchers in their endeavors, from basic research to advanced therapeutic development.

## Introduction to Methyltetrazine-PEG8-NHS Ester

**Methyltetrazine-PEG8-NHS ester** is a powerful tool in the bioconjugation toolkit, enabling the precise and efficient labeling of biomolecules.<sup>[1][2]</sup> Its unique structure combines three key functional components:

- **A Methyltetrazine Group:** This moiety is at the heart of its "click chemistry" functionality, reacting with exceptional speed and specificity with a trans-cyclooctene (TCO) group through an inverse electron-demand Diels-Alder (iEDDA) cycloaddition.<sup>[1][3][4]</sup> This bioorthogonal reaction is highly efficient and can be performed in complex biological media with minimal side reactions.<sup>[5][6]</sup>
- **An N-Hydroxysuccinimide (NHS) Ester:** This highly reactive group readily couples with primary amines (-NH<sub>2</sub>) found on proteins (e.g., the side chain of lysine residues and the N-terminus), peptides, and other biomolecules to form stable amide bonds.<sup>[7][8][9]</sup>

- A Polyethylene Glycol (PEG8) Spacer: The eight-unit PEG spacer is hydrophilic, which enhances the water solubility of the reagent and the resulting conjugate.<sup>[1][7][8]</sup> This property helps to prevent aggregation of labeled proteins and reduces steric hindrance, improving the efficiency of the subsequent click reaction.<sup>[1][5]</sup>

This trifunctional design makes **Methyltetrazine-PEG8-NHS ester** an ideal reagent for a two-step bioconjugation strategy, which offers greater control and specificity compared to traditional one-step labeling methods.<sup>[10]</sup>

## Physicochemical and Reactive Properties

A clear understanding of the properties of **Methyltetrazine-PEG8-NHS ester** is crucial for its successful application. The following tables summarize its key physicochemical and reactive characteristics.

Property	Value	Source
Chemical Formula	C <sub>32</sub> H <sub>47</sub> N <sub>5</sub> O <sub>13</sub>	<sup>[7]</sup>
Molecular Weight	709.8 g/mol	<sup>[2][7][8]</sup>
Purity	Typically >95% (HPLC)	<sup>[7][8]</sup>
Appearance	Solid or oil, brown to reddish brown	<sup>[2]</sup>
Solubility	Soluble in DMSO, DMF, DCM, THF, Chloroform	<sup>[11]</sup>
Storage Conditions	-20°C, sealed, desiccated, away from moisture	<sup>[2][7][8]</sup>

Reactive Property	Description	Source
Amine Reactivity	The NHS ester reacts with primary amines at pH 7.2-9.0 to form stable amide bonds. The optimal pH is typically 8.3-8.5.	[5][9][12][13]
Click Chemistry Reactivity	The methyltetrazine group reacts with trans-cyclooctene (TCO) via an inverse electron-demand Diels-Alder (iEDDA) cycloaddition.	[1][3][4]
Reaction Kinetics (Tetrazine-TCO)	Second-order rate constant of up to $2000 \text{ M}^{-1}\text{s}^{-1}$ in 9:1 methanol/water. Generally reported in the range of 1 to $1 \times 10^6 \text{ M}^{-1}\text{s}^{-1}$ .	[3][4][14]
Reaction Conditions	The iEDDA reaction is bioorthogonal, proceeding efficiently under mild, physiological conditions (pH 6.0-9.0, 4°C to 37°C) without the need for a catalyst.	[4][6][15]
Stability	The methyltetrazine group is generally stable in aqueous buffered media at physiological pH. The NHS ester is moisture-sensitive and prone to hydrolysis, especially at higher pH.	[5][13][16][17][18]

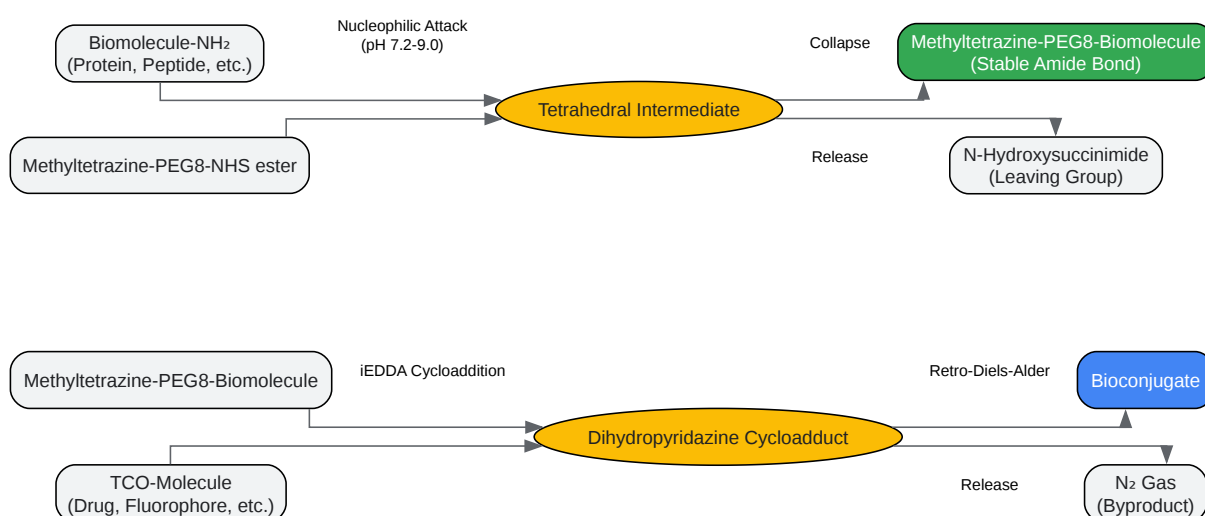
## Reaction Mechanisms and Workflows

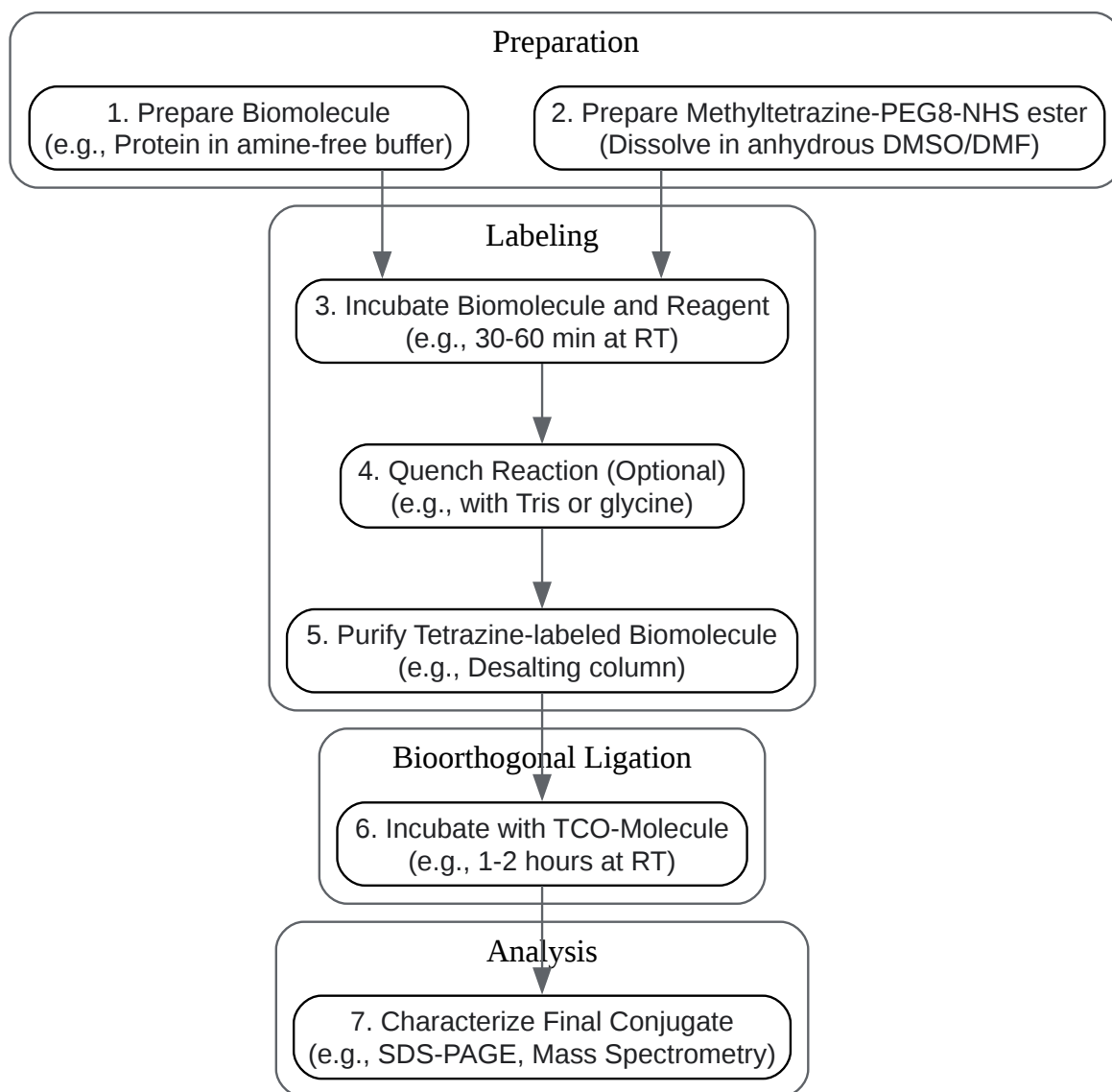
The bioconjugation process using **Methyltetrazine-PEG8-NHS ester** typically follows a two-step workflow. First, the biomolecule of interest is labeled with the NHS ester moiety.

Subsequently, the tetrazine-modified biomolecule is reacted with a TCO-functionalized molecule.

## Step 1: Amine Labeling with NHS Ester

The NHS ester of the crosslinker reacts with primary amines on the biomolecule via nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing N-hydroxysuccinimide (NHS) and forming a stable amide bond.<sup>[19]</sup>





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